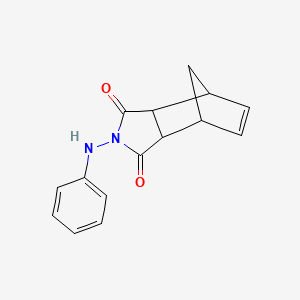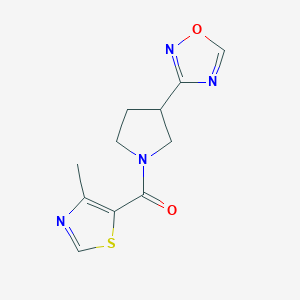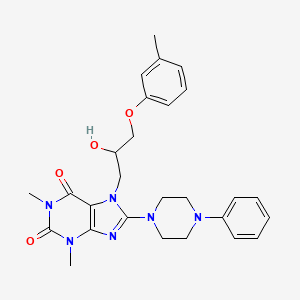![molecular formula C15H15N3 B2874373 2-{1-Phenylimidazo[1,5-a]pyridin-3-yl}ethan-1-amine CAS No. 724438-59-9](/img/structure/B2874373.png)
2-{1-Phenylimidazo[1,5-a]pyridin-3-yl}ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-Phenylimidazo[1,5-a]pyridin-3-yl}ethan-1-amine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by its unique structure, which includes a phenyl group attached to an imidazo[1,5-a]pyridine ring system. The presence of both imidazole and pyridine rings in its structure makes it an interesting subject for various chemical and biological studies.
Mechanism of Action
Target of Action
Imidazole-containing compounds, which include this compound, have been reported to show a broad range of biological activities . They can act as antibacterial, antifungal, antiviral, and anti-inflammatory agents . Some derivatives have been proposed for the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease .
Mode of Action
For instance, zolpidem, an imidazo[1,2-a]pyridin-3-yl-acetic acid derivative, exerts its hypnotic effect by blocking γ-aminobutyric acid receptors .
Biochemical Pathways
It is known that imidazole-containing compounds can influence various biochemical pathways due to their broad spectrum of biological activity .
Pharmacokinetics
The synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids, which include this compound, has been reported . The bioavailability of these compounds would depend on their ADME properties, which are influenced by factors such as molecular structure, solubility, and stability.
Result of Action
Imidazole-containing compounds are known to exert various biological effects, including antibacterial, antifungal, antiviral, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-Phenylimidazo[1,5-a]pyridin-3-yl}ethan-1-amine typically involves multicomponent reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Another approach involves the use of gold-catalyzed oxidation of terminal alkynes to glyoxals, followed by nucleophilic addition of 2-phenylimidazo[1,2-a]pyridines to glyoxals to yield α-hydroxyl ketones, and subsequent oxygenation to afford the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of multicomponent reactions and gold-catalyzed processes suggests that scalable methods could be developed based on these laboratory techniques.
Chemical Reactions Analysis
Types of Reactions
2-{1-Phenylimidazo[1,5-a]pyridin-3-yl}ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: Gold-catalyzed oxidation of terminal alkynes to glyoxals.
Nucleophilic Addition: Addition of 2-phenylimidazo[1,2-a]pyridines to glyoxals.
Substitution: Reactions involving the substitution of functional groups on the imidazo[1,5-a]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include gold catalysts, terminal alkynes, glyoxals, and various oxidizing agents. Reaction conditions often involve mild temperatures and air atmosphere to facilitate the oxidation processes .
Major Products
The major products formed from these reactions include α-hydroxyl ketones and various substituted imidazo[1,5-a]pyridine derivatives .
Scientific Research Applications
2-{1-Phenylimidazo[1,5-a]pyridin-3-yl}ethan-1-amine has a broad spectrum of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A well-known imidazo[1,2-a]pyridine derivative used as a hypnotic agent.
Alpidem: Another imidazo[1,2-a]pyridine derivative with anxiolytic properties.
2-Phenylimidazo[1,2-a]pyridin-3-amine:
Uniqueness
2-{1-Phenylimidazo[1,5-a]pyridin-3-yl}ethan-1-amine is unique due to its specific imidazo[1,5-a]pyridine core, which provides distinct chemical and biological properties compared to other imidazo[1,2-a]pyridine derivatives. Its potential for diverse applications in chemistry, biology, medicine, and industry further highlights its uniqueness .
Properties
IUPAC Name |
2-(1-phenylimidazo[1,5-a]pyridin-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c16-10-9-14-17-15(12-6-2-1-3-7-12)13-8-4-5-11-18(13)14/h1-8,11H,9-10,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAMGLJRCGOEHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CN3C(=N2)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2874292.png)







![4-[4-(Difluoromethyl)triazol-2-yl]benzoic acid](/img/structure/B2874307.png)

![[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2874310.png)
![8-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-6-hydroxy-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-2H-purin-2-one](/img/new.no-structure.jpg)
![3,6-dichloro-N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2874312.png)
![5-chloro-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2874313.png)
